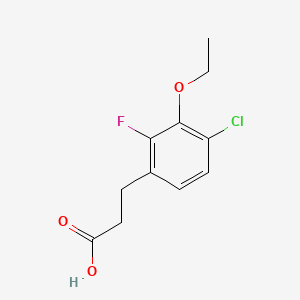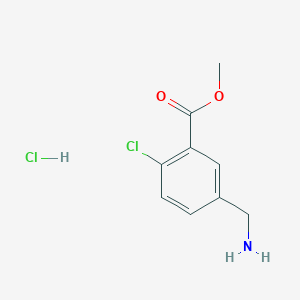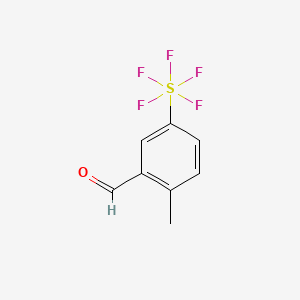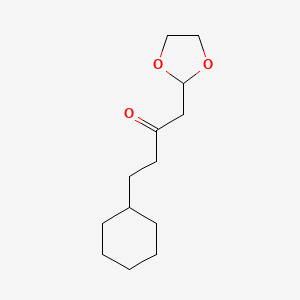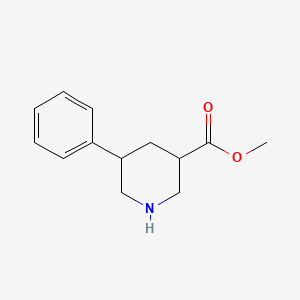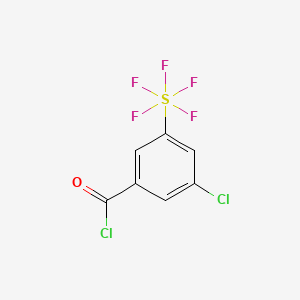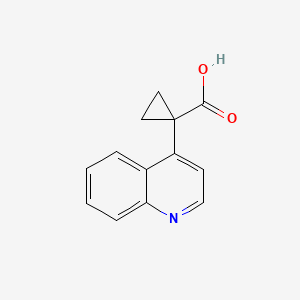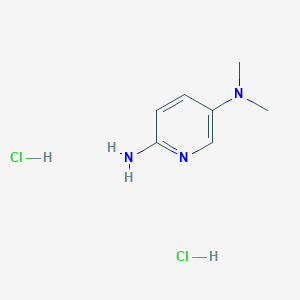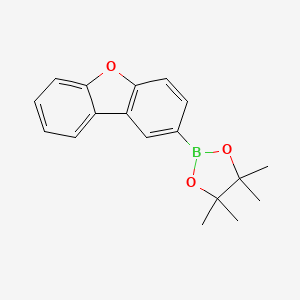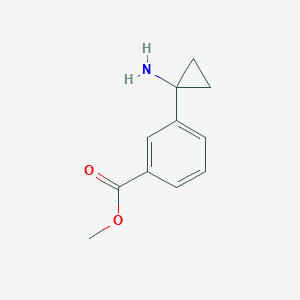
Methyl 3-(1-aminocyclopropyl)benzoate
Descripción general
Descripción
“Methyl 3-(1-aminocyclopropyl)benzoate” is an organic compound that belongs to the benzoic acid esters family. It contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic ester, and 1 primary aliphatic amine .
Synthesis Analysis
The synthesis method of “Methyl 3-(1-aminocyclopropyl)benzoate” involves taking methyl 3-cyanobenzoate as a raw material, reacting tetraisopropyl titanate with methyl 3-cyanobenzoate to form a complex, protecting ester groups in methyl 3-cyanobenzoate, performing addition reaction with ethyl magnesium bromide, and finally performing cyclization and reaction .Molecular Structure Analysis
“Methyl 3-(1-aminocyclopropyl)benzoate” has a molecular weight of 191.23 g/mol . Its InChI Code is 1S/C11H13NO2/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11/h2-4,7H,5-6,12H2,1H3 .Chemical Reactions Analysis
“Methyl 3-(1-aminocyclopropyl)benzoate” is used in the synthesis of many different compounds, as well as in the study of biochemical and physiological effects. It is also used in lab experiments to study the mechanism of action of various compounds.Physical And Chemical Properties Analysis
“Methyl 3-(1-aminocyclopropyl)benzoate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
- Synthesis of Constrained ACC Derivatives : A remarkable cyclopropanation process involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and acetic anhydride led to the synthesis of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system. This process highlights a novel approach to creating fused tetracyclic hydantoin derivatives, comprising a new type of heterocyclic system (Szakonyi et al., 2002).
- Lewis Acid-Catalyzed Ring-Opening : Methyl 1-nitrocyclopropanecarboxylates underwent ring-opening with amine nucleophiles, catalyzed by Lewis acid, at room temperature. This methodology preserved enantiomeric purity and was applied in the synthesis of a dual serotonin/norepinephrine reuptake inhibitor, showcasing its potential in creating bioactive molecules (Lifchits & Charette, 2008).
Biological Activities and Applications
- Antimicrobial Activity : Novel arylazopyrazolones substituted with thiazolyhydrazone showed significant antimicrobial activity against various bacteria and fungi, demonstrating the potential of incorporating the core structure of Methyl 3-(1-aminocyclopropyl)benzoate into antimicrobial agents (Shah, 2014).
- Anti-Inflammatory Activity : Newly synthesized compounds with the methyl 3-(1-aminocyclopropyl)benzoate structure exhibited higher anti-inflammatory activity than the standard drug Indomethacin in an in vitro study, suggesting potential therapeutic applications in treating inflammation (Osarodion, 2020).
Medicinal Chemistry
- Adenosine Receptor Ligands with Antineuropathic Activity : A series of amino-3,5-dicyanopyridines, based on modifications of the core structure, resulted in compounds with high to good affinity for the human A1 adenosine receptor. These compounds, acting as inverse agonists and antagonists, showed potential in reducing neuropathic pain, highlighting the versatility of the methyl 3-(1-aminocyclopropyl)benzoate scaffold in drug development (Betti et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(1-aminocyclopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11/h2-4,7H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQQUXXDOGPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-aminocyclopropyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




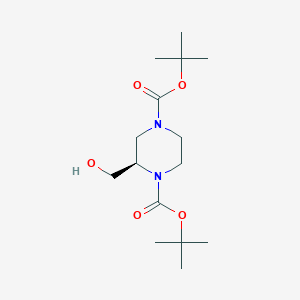
![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)
![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)
